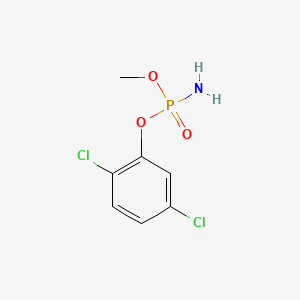![molecular formula C44H32N2O B14326191 N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) CAS No. 105653-68-7](/img/structure/B14326191.png)
N,N'-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central oxygen atom bridging two phenylene groups, each connected to a phenylnaphthalen-2-amine moiety. Its intricate structure makes it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a suitable naphthalen-2-amine derivative reacts with a bis(halophenyl) ether under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl or naphthyl groups are substituted with various functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with cellular proteins and enzymes, altering their function and leading to various biological responses. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in catalysis and materials science applications.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Oxydi(4,1-phenylene)]bis(2-nitrobenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-methylbenzamide)
- N,N’-[Oxydi(4,1-phenylene)]bis(2-diethylaminoacetamide)
Uniqueness
N,N’-[Oxydi(4,1-phenylene)]bis(N-phenylnaphthalen-2-amine) stands out due to its unique structural features, such as the presence of both phenylene and naphthalen-2-amine groups. This structural complexity imparts distinct photophysical and chemical properties, making it valuable in various advanced applications, particularly in materials science and biological research.
Properties
CAS No. |
105653-68-7 |
|---|---|
Molecular Formula |
C44H32N2O |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
N-[4-[4-(N-naphthalen-2-ylanilino)phenoxy]phenyl]-N-phenylnaphthalen-2-amine |
InChI |
InChI=1S/C44H32N2O/c1-3-15-37(16-4-1)45(41-21-19-33-11-7-9-13-35(33)31-41)39-23-27-43(28-24-39)47-44-29-25-40(26-30-44)46(38-17-5-2-6-18-38)42-22-20-34-12-8-10-14-36(34)32-42/h1-32H |
InChI Key |
UCBFUAIMDWOUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)OC3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



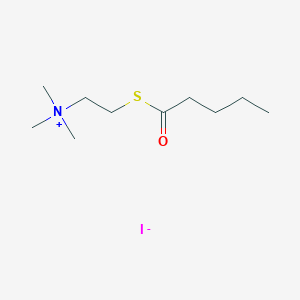
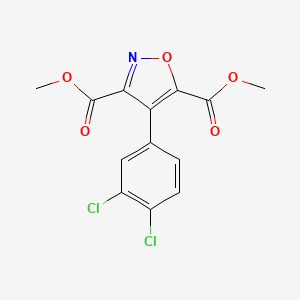


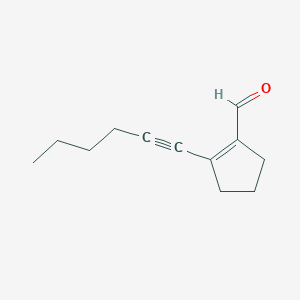

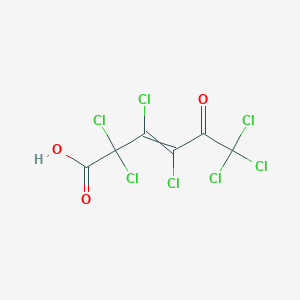
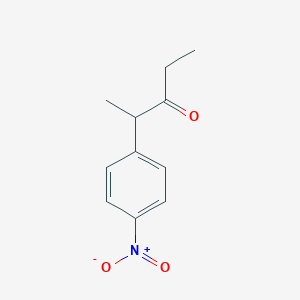
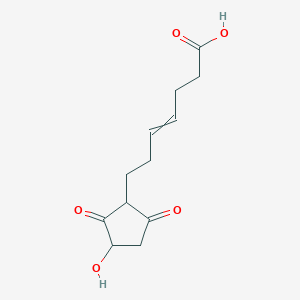
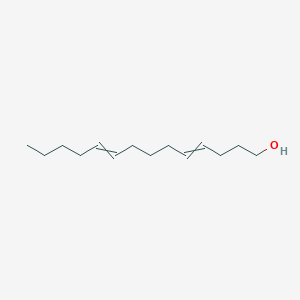

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
